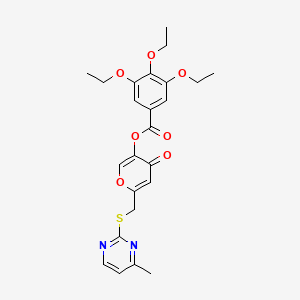
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrimidine ring, a pyranone moiety, and a triethoxybenzoate functional group, which contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 382.5 g/mol |
| Functional Groups | Pyrimidine, Pyranone, Triethoxybenzoate |
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the specific activities observed for this compound.
Antimicrobial Activity
Research has shown that derivatives of pyranones possess notable antimicrobial properties. The thioether group in the structure is believed to enhance the compound's reactivity towards bacterial cell walls, leading to increased efficacy against various strains of bacteria.
Anticancer Properties
This compound has been evaluated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Cardiovascular Implications
The compound's structural similarities to known apelin receptor antagonists suggest potential applications in cardiovascular therapy. The apelin/APJ system plays a critical role in cardiovascular homeostasis; thus, targeting this pathway could lead to novel treatments for heart diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The presence of the pyrimidine and thioether moieties allows for interaction with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : Similar compounds have been shown to act as antagonists at G protein-coupled receptors (GPCRs), influencing pathways related to metabolism and cardiovascular function.
- Cell Membrane Permeability : The triethoxybenzoate group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Antimicrobial Activity : A study demonstrated that pyranone derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications could enhance these properties further .
- Anticancer Research : In vitro assays showed that similar pyranone compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
- Cardiovascular Research : A study identified a related compound as a selective antagonist of the apelin receptor, indicating potential for developing new treatments for hypertension and heart failure .
Propiedades
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-5-29-19-10-16(11-20(30-6-2)22(19)31-7-3)23(28)33-21-13-32-17(12-18(21)27)14-34-24-25-9-8-15(4)26-24/h8-13H,5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFBUZQBCYBOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













